An In-Depth Technical Guide to N-methyl-1-pyridin-4-ylethanamine Oxalate Salt (CAS No. 1260871-16-6)
An In-Depth Technical Guide to N-methyl-1-pyridin-4-ylethanamine Oxalate Salt (CAS No. 1260871-16-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-methyl-1-pyridin-4-ylethanamine oxalate salt, a heterocyclic amine of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, characterization, and safe handling, grounded in established chemical principles. While specific experimental data for this particular salt is not extensively available in public literature, this guide synthesizes information from closely related analogs and established methodologies to provide a robust framework for its application in a research and development setting.
Chemical Identity and Physicochemical Properties
N-methyl-1-pyridin-4-ylethanamine oxalate salt is the crystalline salt formed from the reaction of the free base, N-methyl-1-pyridin-4-ylethanamine, with oxalic acid. The presence of the pyridine ring and the secondary amine function imparts specific chemical characteristics that are crucial for its handling and application.
CAS Number: 1260871-16-6[1]
Molecular Formula: C₁₀H₁₄N₂O₄
Molecular Weight: 226.23 g/mol
| Property | Value (for related compounds) | Rationale and Implications for the Oxalate Salt |
| Appearance | Likely a white to off-white crystalline solid | Oxalate salts of amines are typically crystalline solids. |
| Melting Point | Not available for the oxalate salt. | The melting point is expected to be significantly higher than the free base due to the ionic nature of the salt. This is a critical parameter for purity assessment. |
| Boiling Point | 86 °C (for N-methyl-1-(pyridin-4-yl)methanamine) | The oxalate salt will decompose at high temperatures rather than boil. |
| Solubility | Not available for the oxalate salt. | Expected to be soluble in water and polar organic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents like hexanes and diethyl ether. Solubility is a key consideration for reaction setup and purification. |
| pKa | Not available. | The pyridine nitrogen will have a pKa around 5-6, while the secondary amine will be more basic with a pKa around 10-11. This differential basicity is key to understanding its behavior in solution and in biological systems. |
Synthesis and Purification
The synthesis of N-methyl-1-pyridin-4-ylethanamine oxalate salt involves two primary stages: the synthesis of the free base followed by its conversion to the oxalate salt.
Synthesis of N-methyl-1-pyridin-4-ylethanamine (Free Base)
A common and effective method for the synthesis of the free base is through reductive amination. This approach involves the reaction of a ketone with a primary amine in the presence of a reducing agent.
Reaction Scheme:
Caption: Reductive amination pathway to N-methyl-1-pyridin-4-ylethanamine.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-acetylpyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 equivalents) as a solution in a compatible solvent (e.g., THF or ethanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of the ketone.
-
Reaction Monitoring and Quenching: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup and Isolation: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-methyl-1-pyridin-4-ylethanamine.
Formation of the Oxalate Salt
The conversion of the free base to its oxalate salt is a straightforward acid-base reaction that aids in purification and improves the compound's stability and handling characteristics.
Reaction Scheme:
Caption: Precipitation of the oxalate salt from the free base.
Detailed Protocol:
-
Dissolution: Dissolve the purified N-methyl-1-pyridin-4-ylethanamine free base in a minimal amount of a suitable polar solvent such as ethanol or isopropanol.
-
Acid Addition: In a separate flask, prepare a saturated solution of oxalic acid (1 equivalent) in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the solution of the free base with stirring. The oxalate salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized N-methyl-1-pyridin-4-ylethanamine oxalate salt. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the pyridyl protons, the methine and methyl protons of the ethylamine side chain, and the N-methyl protons. The integration of these signals can be used to confirm the stoichiometry of the salt.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base cation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, and the C=O and O-H stretches of the oxalate counter-ion.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the oxalate salt.
Illustrative HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of polar analytes. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic analyte. A gradient elution (e.g., 5% to 95% B over 15 minutes) is typically used to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm or 260 nm | The pyridine ring has a strong UV chromophore. |
A similar approach using gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can also be developed for the analysis of the free base.[2][3][4] Silylation may be required to improve the volatility and peak shape of the amine for GC analysis.[5][6]
Biological Activity and Potential Applications
While the specific biological target of N-methyl-1-pyridin-4-ylethanamine is not well-documented in publicly available literature, the pyridine and secondary amine moieties are common pharmacophores found in a wide range of biologically active molecules. Pyridine derivatives have been reported to exhibit diverse activities, including as kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.
Hypothetical Signaling Pathway Involvement:
Given the structural similarities to known kinase inhibitors, one could hypothesize its interaction with ATP-binding sites of protein kinases.
Caption: Hypothetical competitive inhibition of a protein kinase.
Safety, Handling, and Storage
Specific safety data for N-methyl-1-pyridin-4-ylethanamine oxalate salt is not available. Therefore, precautions should be based on data from structurally related compounds, such as 4-methylpyridine and other aliphatic amines.[7]
Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.
-
Dermal Toxicity: May be harmful in contact with skin.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
N-methyl-1-pyridin-4-ylethanamine oxalate salt is a chemical entity with potential for further exploration in various scientific domains. This guide provides a foundational framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. As with any research chemical, it is imperative that researchers consult all available safety information and conduct a thorough risk assessment before use. Further studies are warranted to fully elucidate the physicochemical properties and biological activity of this specific compound.
References
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- ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
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- Sigma-Aldrich. (n.d.). 4-(Ethylaminomethyl)pyridine 97%.
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- Thermo Fisher Scientific. (n.d.).
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